Ethyl 3-iodothieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Ethyl 3-iodothieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that contains both a thieno and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-iodothieno[2,3-b]pyridine-2-carboxylate typically involves the iodination of a thieno[2,3-b]pyridine precursor. One common method involves the reaction of a thieno[2,3-b]pyridine derivative with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the iodination process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-iodothieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thieno[2,3-b]pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
Ethyl 3-iodothieno[2,3-b]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 3-iodothieno[2,3-b]pyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed that the compound can modulate cellular processes through its interaction with key biomolecules .
Comparison with Similar Compounds
Ethyl 3-iodothieno[2,3-b]pyridine-2-carboxylate can be compared with other similar compounds, such as:
- Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate
- Ethyl 3-chlorothieno[2,3-b]pyridine-2-carboxylate
- Ethyl 3-fluorothieno[2,3-b]pyridine-2-carboxylate
These compounds share a similar core structure but differ in the halogen substituent. The presence of different halogens can influence the reactivity and properties of the compounds, making this compound unique in its specific applications and reactivity .
Properties
IUPAC Name |
ethyl 3-iodothieno[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2S/c1-2-14-10(13)8-7(11)6-4-3-5-12-9(6)15-8/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXWMZQHZVIMHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CC=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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